Otic Domeboro

Description

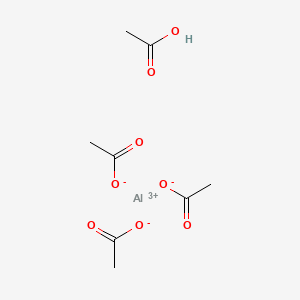

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

99149-56-1 |

|---|---|

Molecular Formula |

C8H13AlO8 |

Molecular Weight |

264.17 g/mol |

IUPAC Name |

aluminum;acetic acid;triacetate |

InChI |

InChI=1S/4C2H4O2.Al/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+3/p-3 |

InChI Key |

PBZOHMHCJBXLTP-UHFFFAOYSA-K |

SMILES |

CC(=O)O.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] |

Canonical SMILES |

CC(=O)O.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Burow's Solution on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Burow's solution, a formulation of aluminum acetate (B1210297) in a dilute acetic acid medium, has a long history of clinical use as a topical astringent and antimicrobial agent. This guide provides a detailed examination of its mechanism of action against bacterial pathogens, with a specific focus on its effects on the bacterial cell wall. The document synthesizes current research to elucidate the distinct and synergistic roles of its principal components—aluminum ions and acetic acid—in disrupting bacterial cell integrity. Key quantitative data on its bactericidal efficacy are presented, alongside detailed protocols for the experimental techniques used to study these effects. Furthermore, this guide includes visualizations of the proposed mechanisms and experimental workflows to provide a clear and comprehensive resource for researchers in microbiology and drug development.

Introduction

Burow's solution, formally known as aluminum acetate solution, is an aqueous preparation with established astringent and antiseptic properties. Its primary active components are aluminum acetate and acetic acid, which together create an acidic environment with a pH typically ranging from 3.5 to 5.0. While its clinical efficacy, particularly in otolaryngology, is well-documented, a detailed understanding of its core mechanism of action at the molecular level is crucial for its optimized application and for the development of novel antimicrobial agents. This guide delves into the current understanding of how Burow's solution compromises the structural and functional integrity of bacterial cell walls, leading to cell death.

The bacterial cell wall is a critical structure for maintaining cell shape and protecting against osmotic lysis[1]. In Gram-positive bacteria, this wall is composed of a thick layer of peptidoglycan, interwoven with teichoic acids. Gram-negative bacteria possess a thinner peptidoglycan layer, surrounded by an additional outer membrane composed of phospholipids (B1166683) and lipopolysaccharides (LPS)[2]. The components of Burow's solution are thought to target these structures through a multi-faceted approach.

Core Mechanism of Action

The antimicrobial activity of Burow's solution is attributed to the combined effects of its acidic nature and the specific actions of aluminum acetate[3]. The mechanism is not one of inhibiting a specific metabolic pathway, but rather a direct assault on the physical and chemical integrity of the bacterial cell envelope.

Role of Acetic Acid

Acetic acid, a weak acid, contributes to the low pH of the solution. In its undissociated state, it can diffuse across the bacterial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and acidifying the cell's interior. This disrupts the proton motive force across the cytoplasmic membrane, interfering with ATP synthesis and transport processes. Furthermore, the acidic environment created by acetic acid can induce osmotic imbalances, potentially causing the cell to swell[4]. For Gram-negative bacteria, acetic acid can also disrupt the outer membrane, which is a crucial protective barrier[2].

Role of Aluminum Acetate

The aluminum ions (Al³⁺) from aluminum acetate play a significant role in destabilizing the cell wall. Bacterial cell walls are rich in negatively charged functional groups, such as carboxyl groups in peptidoglycan and phosphate (B84403) groups in teichoic acids (in Gram-positive bacteria) and lipopolysaccharides (in Gram-negative bacteria)[5][6]. The highly charged Al³⁺ ions can bind to these anionic sites, displacing essential divalent cations like Mg²⁺ and Ca²⁺ that are crucial for maintaining the structural integrity of the cell envelope[5][7]. This binding can disrupt the cross-linking of peptidoglycan and the stability of the outer membrane in Gram-negative bacteria[5][8]. Evidence suggests that aluminum ions can block cation-selective channels within the cell wall, further disrupting cellular homeostasis[8].

Synergistic Effect and Resultant Cellular Damage

The combination of acetic acid and aluminum acetate appears to be more potent than either component alone[9]. It is speculated that the initial disruption of the outer membrane and creation of an acidic environment by acetic acid facilitates the penetration of aluminum ions to their target sites within the peptidoglycan layer and cytoplasmic membrane.

This multi-pronged attack leads to significant and observable damage to the bacterial cell. Electron microscopy studies have revealed distinct ultrastructural changes in bacteria exposed to Burow's solution[3][10]:

-

Cell Wall Deformation: Both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria exhibit undulating deformation of the cell wall.

-

Membrane Blebbing and Detachment: In S. aureus, blebbing on the cell surface and detachment of the cell membrane have been observed.

-

Cytoplasmic Leakage: The cytoplasm of treated cells appears diluted, suggesting that the compromised cell envelope allows for the leakage of intracellular contents.

-

Bacteriolysis: Ultimately, this cascade of damage leads to cell lysis and death.

The proposed sequence of events leading to bacterial cell death is visualized in the diagram below.

Figure 1. Proposed mechanism of Burow's solution on bacterial cell walls.

Quantitative Data

The bactericidal effects of Burow's solution have been quantified in time-kill assays. The following tables summarize the data from a key study investigating the effect of a 13% Burow's solution on Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Bactericidal Effect of 13% Burow's Solution on Staphylococcus aureus (Strain 209P)

| Treatment Duration | Viable Cell Count (CFU/mL) | Reduction Factor |

| 0 min | 1 x 10⁷ | - |

| 15 min | 1 x 10⁴ | 10³ |

| 30 min | 0 | >10⁷ |

Data summarized from Hyo et al. (2012)[3][10]

Table 2: Bactericidal Effect of 13% Burow's Solution on Pseudomonas aeruginosa (Strain IID1130)

| Treatment Duration | Viable Cell Count (CFU/mL) | Reduction Factor |

| 0 min | 1 x 10⁷ | - |

| 15 min | 1 x 10⁷ | No change |

| 40 min | 1 x 10⁴ | 10³ |

| 60 min | < 1 | >10⁷ |

Data summarized from Hyo et al. (2012)[3][10]

These data indicate that Burow's solution is effective against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria, although the bactericidal action is more rapid against S. aureus.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antimicrobial properties of Burow's solution.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Target bacterial strain(s)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Burow's solution (e.g., 13% aluminum acetate), filter-sterilized

-

Sterile 96-well microtiter plates (round-bottom)

-

Spectrophotometer or plate reader

-

Sterile diluents (e.g., MHB)

-

Multipipettor

Methodology:

-

Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of Burow's solution in MHB at twice the highest desired concentration (e.g., if the highest final concentration is 1:10, prepare a 1:5 solution). b. Dispense 100 µL of sterile MHB into all wells of a 96-well plate. c. Add 100 µL of the 2x Burow's solution stock to the wells in the first column. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column[11]. e. Column 11 serves as a positive control (bacteria, no antimicrobial), and Column 12 as a negative control (medium only).

-

Inoculum Preparation: a. Grow the bacterial strain in MHB to the mid-logarithmic phase. b. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells[11].

-

Inoculation and Incubation: a. Inoculate each well (except the negative control) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL, and the antimicrobial concentrations will be halved to their final test concentrations. b. Seal the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: a. The MIC is determined as the lowest concentration of Burow's solution that completely inhibits visible growth (turbidity)[12]. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Protocol 2: Sample Preparation for Scanning and Transmission Electron Microscopy (SEM/TEM)

This protocol details the preparation of bacterial samples for ultrastructural analysis after treatment with Burow's solution.

Materials:

-

Log-phase bacterial culture

-

Burow's solution

-

Phosphate-buffered saline (PBS) or 0.1M cacodylate buffer

-

Primary fixative: 2.5% glutaraldehyde (B144438) in buffer

-

Secondary fixative: 1% osmium tetroxide

-

Ethanol (B145695) series (e.g., 30%, 50%, 70%, 90%, 100%)

-

Critical point dryer or hexamethyldisilane (B74624) (for SEM)

-

Resin for embedding (for TEM)

-

Sputter coater with gold or platinum (for SEM)

-

Ultramicrotome (for TEM)

Methodology:

-

Bacterial Treatment: a. Treat a log-phase bacterial culture with the desired concentration of Burow's solution for a specified time (e.g., 15 minutes). b. Centrifuge the suspension to pellet the bacteria.

-

Fixation: a. Wash the bacterial pellet with buffer (e.g., PBS). b. Resuspend the pellet in the primary fixative (2.5% glutaraldehyde) and incubate for at least 1-2 hours at room temperature or overnight at 4°C[13]. c. Wash the fixed cells three times with buffer to remove excess glutaraldehyde[14].

-

Post-fixation (for enhanced contrast): a. Resuspend the cells in the secondary fixative (1% osmium tetroxide) for 1-2 hours[13]. b. Wash the cells three times with distilled water.

-

Dehydration: a. Dehydrate the sample by passing it through a graded ethanol series (e.g., 30% to 100%), with 10-15 minute incubations at each step[15].

-

Drying (for SEM): a. Critical point dry the sample using liquid CO₂ to prevent cell collapse[16]. b. Mount the dried sample on an SEM stub and sputter-coat with a thin layer of gold or platinum to ensure conductivity[14].

-

Embedding and Sectioning (for TEM): a. After dehydration, infiltrate the sample with resin and embed it. b. Polymerize the resin. c. Cut ultrathin sections (60-80 nm) using an ultramicrotome and place them on TEM grids[13].

-

Imaging: a. View the prepared samples using a scanning or transmission electron microscope, respectively.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of a typical experiment designed to test the efficacy of Burow's solution and the logical relationships in its proposed mechanism.

Figure 2. Experimental workflow for evaluating Burow's solution efficacy.

Conclusion

Burow's solution exerts its antimicrobial effects through a direct, multi-component assault on the bacterial cell envelope. The acetic acid component creates an acidic environment and disrupts the cell membrane, while aluminum ions bind to and destabilize key structural components like peptidoglycan, teichoic acids, and lipopolysaccharides. This synergistic action leads to significant structural damage, loss of cellular contents, and ultimately, bacteriolysis. The provided quantitative data and experimental protocols offer a framework for further research into this effective topical antimicrobial agent. A deeper understanding of these mechanisms can inform the development of new therapeutic strategies that exploit the vulnerabilities of the bacterial cell wall.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Frontiers | The Role of Outer Membrane Proteins and Lipopolysaccharides for the Sensitivity of Escherichia coli to Antimicrobial Peptides [frontiersin.org]

- 3. mlmmedical.fr [mlmmedical.fr]

- 4. pi.bausch.com [pi.bausch.com]

- 5. Chemical basis for selectivity of metal ions by the Bacillus subtilis cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Revised model of calcium and magnesium binding to the bacterial cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific binding of aluminium and iron ions to a cation-selective cell wall channel of Microthrix parvicella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The antibacterial activity of acetic acid and Burow's solution as topical otological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial effects of Burow's solution on Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. en.iacld.com [en.iacld.com]

- 13. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. vjs.ac.vn [vjs.ac.vn]

- 16. Specimen Preparation Guidelines | MIF | Microscopy and Imaging Facility | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

An In-depth Technical Guide on the Antimicrobial Spectrum of Aluminum Acetate Otic Solution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum acetate (B1210297) otic solution, particularly when formulated with acetic acid as in Burow's solution, is a topical anti-infective agent with a broad spectrum of antimicrobial activity. Its efficacy stems from the dual action of its components: the astringent and antimicrobial properties of aluminum acetate and the acidifying and antimicrobial effects of acetic acid. This combination creates an unfavorable environment for the proliferation of a wide range of pathogenic bacteria and fungi commonly associated with otic infections. This guide provides a comprehensive overview of its antimicrobial spectrum, mechanism of action, and the experimental methodologies used to evaluate its efficacy.

Antimicrobial Spectrum

Aluminum acetate otic solution demonstrates significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as fungi, particularly yeasts. Its effectiveness has been documented against common causative agents of otitis externa and chronic suppurative otitis media.

Antibacterial Activity

The solution is effective against key bacterial pathogens. Clinical and in vitro studies have highlighted its activity against:

-

Pseudomonas aeruginosa : A common and often multidrug-resistant pathogen in chronic ear infections.

-

Staphylococcus aureus : Including Methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of skin and soft tissue infections.[1]

-

Proteus mirabilis

-

Streptococcus pyogenes [2]

The antibacterial action is rapid, with studies demonstrating significant reductions in viable cell counts of S. aureus and P. aeruginosa upon exposure.[1]

Antifungal Activity

The solution also possesses notable antifungal properties, primarily attributed to the acidic environment it creates, which inhibits fungal growth. Its spectrum includes:

-

Candida albicans : A common yeast implicated in otomycosis.

-

Aspergillus species : Molds that can also cause fungal ear infections.[3]

The fungicidal or fungistatic effect contributes to its utility in mixed bacterial-fungal ear infections.

Quantitative Antimicrobial Data

Quantitative data on the antimicrobial activity of aluminum acetate otic solution is primarily available in the form of time-kill kinetics and minimum inhibitory concentration (MIC) dilutions.

Table 1: Time-Kill Kinetics of Modified Burow's Solution (13% Aluminum Acetate) [1][4]

| Microorganism | Time to Inactivation |

| Gram-positive bacteria (excluding Enterococcus spp.) | < 5 minutes |

| Gram-negative bacteria (including P. aeruginosa) | < 30 seconds |

| Candida albicans | < 2 minutes |

| Methicillin-resistant Staphylococcus aureus (MRSA) | < 5 minutes |

| Aspergillus species | < 20 minutes[3] |

Table 2: Minimum Inhibitory Concentration (MIC) of Burow's Solution

| Microorganism(s) | Minimum Inhibitory Dilution | Reference |

| Commonly occurring bacteria in discharging ears | 1:80 to 1:160 | [5][6] |

Mechanism of Action

The antimicrobial effect of aluminum acetate otic solution is multifactorial, arising from the combined actions of aluminum ions and the acidic environment created by acetic acid.

Role of Acetic Acid

The primary mechanism of acetic acid is the acidification of the microbial cytoplasm. In its undissociated form, acetic acid penetrates the microbial cell membrane. Once inside the more neutral cytoplasm, it dissociates, releasing protons (H+ ions) and lowering the intracellular pH.[7] This acidification disrupts essential enzymatic functions and metabolic processes, leading to growth inhibition or cell death.[7][8]

Role of Aluminum Acetate

Aluminum ions (Al³⁺) contribute to the antimicrobial effect through several mechanisms:

-

Cell Membrane Disruption : Aluminum ions can bind to the hydrophilic heads of phospholipids (B1166683) and proteins in the cell membrane.[9] This interaction can alter membrane fluidity and integrity, disrupting transport processes.

-

Enzyme Inhibition : Aluminum can interfere with cellular metabolism by binding to enzymes or their substrates.[9]

-

Competition with Essential Cations : Aluminum ions can compete with and displace essential divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) from their binding sites on enzymes and other cellular components, thereby disrupting their function.[9]

-

Astringent Effect : Aluminum acetate has astringent properties, causing the constriction of tissues. This action helps to reduce inflammation and create a drier environment in the ear canal, which is less conducive to microbial growth.[10]

Experimental Protocols

The antimicrobial activity of aluminum acetate otic solution can be assessed using standard microbiological techniques. The following are generalized protocols that can be adapted for specific studies.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of the agent that inhibits the visible growth of a microorganism.

-

Preparation of Antimicrobial Solution : Prepare a stock solution of aluminum acetate otic solution. A series of two-fold dilutions are then made in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration recommended by CLSI or EUCAST guidelines.

-

Inoculation : Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubation : Incubate the plates at an appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Interpretation : The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Time-Kill Kinetic Assay

This assay assesses the rate at which an antimicrobial agent kills a microbial population.

-

Preparation : Prepare tubes containing a standardized inoculum of the test microorganism in a suitable broth.

-

Exposure : Add the aluminum acetate otic solution to the tubes at a predetermined concentration (e.g., at the MIC or a multiple of the MIC). Include a control tube without the antimicrobial agent.

-

Sampling : At various time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), withdraw aliquots from each tube.

-

Quantification : Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) plates.

-

Incubation and Counting : Incubate the plates and count the number of colony-forming units (CFUs).

-

Analysis : Plot the log10 CFU/mL against time to generate a time-kill curve.

Conclusion

Aluminum acetate otic solution is a well-established topical agent with a broad-spectrum antimicrobial activity against bacteria and fungi relevant to ear infections. Its dual mechanism of action, involving both the acidic environment and the direct effects of aluminum ions, makes it an effective treatment option. Further research to establish a more comprehensive database of MIC values against a wider range of clinical isolates would be beneficial for optimizing its clinical use and for the development of future otic anti-infective formulations.

References

- 1. mlmmedical.fr [mlmmedical.fr]

- 2. The antibacterial activity of acetic acid and Burow's solution as topical otological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The efficacy of Burow's solution as an ear preparation for the treatment of chronic ear infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-microbial and therapeutic effects of modified Burow's solution on refractory otorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Burow's solution in the treatment of active mucosal chronic suppurative otitis media: determining an effective dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of spoilage mould conidia by acetic acid and sorbic acid involves different modes of action, requiring modification of the classical weak-acid theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Aluminum Acetate | C6H9AlO6 | CID 8757 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Efficacy of Otic Domeboro® Against Pseudomonas aeruginosa: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa is a formidable opportunistic pathogen, frequently implicated in chronic and recurrent otic infections due to its intrinsic and acquired resistance mechanisms, including biofilm formation. Otic Domeboro®, a solution of acetic acid and aluminum acetate (B1210297) (also known as Burow's solution), has a long history of clinical use for its astringent and antimicrobial properties. This technical guide provides a comprehensive analysis of the in vitro efficacy of this compound® against P. aeruginosa, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms of action and experimental workflows. The evidence presented underscores its effectiveness as a topical anti-pseudomonal agent, highlighting its bactericidal activity and impact on bacterial morphology.

Introduction

External otitis, particularly in specialized environments such as saturation diving, presents a significant clinical challenge, with Pseudomonas aeruginosa being a primary causative agent.[1][2] The ability of P. aeruginosa to form biofilms contributes to therapy failure and the chronicity of infections.[3][4] this compound®, a formulation of 2% acetic acid in an aqueous aluminum acetate solution, is a non-antibiotic topical treatment used for superficial infections of the external auditory canal.[5][6] Its acidic pH and the antimicrobial properties of its components are believed to create an unfavorable environment for bacterial growth.[6] This document synthesizes the available in vitro data to provide a detailed understanding of its efficacy and mechanism of action against P. aeruginosa.

Quantitative Efficacy Data

The in vitro bactericidal activity of this compound® and equivalent Burow's solution against P. aeruginosa has been quantified in several studies. The data demonstrates a time-dependent killing effect and potent inhibitory and bactericidal capabilities.

Table 1: Time-Kill Kinetics of this compound® against P. aeruginosa

| Time Point | Percent Killing | Viable Cell Count Reduction (CFU/mL) | Reference |

| 5 minutes | 60% | Not Reported | [1][2] |

| 15 minutes | No significant change | Not Reported | [7] |

| 40 minutes | Not Reported | Reduced to 1/10³ | [7] |

| 60 minutes | Not Reported | Reduced by 1 x 10⁷ | [7][8] |

| ~2 hours | 99.9% | Not Reported | [1][2] |

Table 2: Inhibitory and Bactericidal Dilutions of this compound® against P. aeruginosa

| Parameter | Dilution | Medium | Inoculum Size | Reference |

| Maximum Inhibitory Dilution | 1:2 | Serum or Broth | Not specified | [1][2] |

| Maximum Bactericidal Dilution | 1:2 | Serum or Broth | Not specified | [1][2] |

Note: No significant inoculum effect was observed, suggesting efficacy even in the presence of high bacterial concentrations.[1]

Proposed Mechanism of Action

The antimicrobial effect of this compound® is primarily attributed to the combined action of acetic acid and aluminum acetate. The low pH environment created by acetic acid is inhospitable to P. aeruginosa.[6] Furthermore, studies have shown that Burow's solution induces significant ultrastructural changes in the bacteria.[7][8] The primary mechanism appears to be the disruption and damage of the bacterial cell wall.[7][8]

Caption: Proposed mechanism of this compound® against P. aeruginosa.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the in vitro efficacy of this compound® against P. aeruginosa.

Viable Cell Counting (Time-Kill Assay)

This method is used to determine the rate and extent of bactericidal activity.

Caption: Workflow for Viable Cell Counting Assay.

Protocol Details:

-

P. aeruginosa strain IID1130 was treated with 13% Burow's solution. [7][8]

-

At various time intervals (e.g., 15, 40, 60 minutes), samples were taken.[7]

-

Viable cell counts were determined to measure the bactericidal effects.[7][8]

-

The reduction in colony-forming units per milliliter (CFU/ml) was calculated compared to the initial inoculum.[7]

Maximum Inhibitory and Bactericidal Dilution Assay

This assay determines the highest dilution of a substance that inhibits visible growth (inhibitory) and kills 99.9% of the bacteria (bactericidal).

Protocol Details:

-

Serial dilutions of this compound® were prepared in broth or serum. [1]

-

Four strains of P. aeruginosa were used: one reference strain and three clinical isolates.[1][2]

-

The bacterial suspensions were added to the dilutions.

-

For the maximum inhibitory dilution, the tubes were incubated for 18 hours and then for a further 24 hours, with the highest dilution showing no macroscopic growth being recorded.[1]

-

For the maximum bactericidal dilution, subcultures were performed from the tubes with no visible growth onto human blood agar plates using 10 µl calibrated loops.[1]

-

The plates were incubated overnight, and the highest dilution that resulted in at least a 99.9% reduction in CFU compared to the original inoculum was defined as the maximum bactericidal dilution.[1]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) were utilized to observe morphological changes in the bacteria after treatment.

Protocol Details:

-

P. aeruginosa cells were treated with 13% Burow's solution.[7][8]

-

After treatment, the bacterial cells were prepared for SEM and TEM analysis.

-

SEM observations revealed a more apparent undulating deformation of the bacterial cell surface. [7][8]

-

TEM observations also showed deformations in the bacterial cell wall and diluted cytoplasm. [7][8]

Conclusion

The collective in vitro evidence strongly supports the efficacy of this compound® against Pseudomonas aeruginosa. The solution demonstrates significant bactericidal activity, achieving a 99.9% kill rate within approximately two hours.[1][2] The mechanism of action involves the physical disruption of the bacterial cell wall, leading to morphological changes and cell death.[7][8] The lack of an inoculum effect suggests its robustness in various clinical scenarios.[1] These findings provide a solid scientific basis for the continued use of this compound® in the management of external otitis caused by P. aeruginosa and encourage further research into its therapeutic applications, potentially as an alternative to conventional antibiotic therapies to mitigate the rise of resistant strains.

References

- 1. diving-rov-specialists.com [diving-rov-specialists.com]

- 2. In vitro efficacy of this compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholar.unair.ac.id [scholar.unair.ac.id]

- 4. rjptonline.org [rjptonline.org]

- 5. pi.bausch.com [pi.bausch.com]

- 6. Articles [globalrx.com]

- 7. mlmmedical.fr [mlmmedical.fr]

- 8. Antimicrobial effects of Burow's solution on Staphylococcus aureus and Pseudomonas aeruginosa [pubmed.ncbi.nlm.nih.gov]

The Astringent Properties of Aluminum Acetate in Otic Preparations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otic preparations are fundamental in the management of a variety of auditory canal conditions, ranging from inflammation and infection to excessive cerumen. Within the armamentarium of topical otic agents, aluminum acetate (B1210297) holds a significant place, primarily due to its potent astringent properties. Historically used in various dermatological applications, its utility in otic formulations is centered on its ability to reduce inflammation, control exudate, and create an environment unfavorable for microbial growth.

This technical guide provides a comprehensive overview of the core astringent properties of aluminum acetate in the context of otic preparations. It delves into the physicochemical characteristics, mechanism of action, pharmacological effects, and formulation considerations of this compound. Detailed experimental protocols are provided to facilitate further research and development, and key quantitative data are summarized for ease of comparison. The information is intended for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of otic drug products.

Physicochemical Properties of Aluminum Acetate

Aluminum acetate, with the chemical formula Al(C₂H₃O₂)₃, is a salt that is typically used in aqueous solutions for topical applications.[1] In many commercial otic preparations, it is formed in situ by the reaction of aluminum sulfate (B86663) and calcium acetate in water.[2] The resulting solution is commonly referred to as Burow's solution. The key physicochemical properties relevant to its formulation in otic preparations are summarized in Table 1.

| Property | Value/Description | Reference(s) |

| Chemical Formula | C₆H₉AlO₆ | [3] |

| Molecular Weight | 204.11 g/mol | [3] |

| Appearance | White powder or colorless aqueous solution | |

| Solubility | Soluble in water | [1] |

| pH of Aqueous Solution | Acidic (typically pH 3.5-5.0 in otic preparations) | [4] |

| Stability | Aqueous solutions can be unstable and may precipitate over time. Stabilization can be achieved with agents like boric acid. |

Mechanism of Astringent Action

The primary mechanism of aluminum acetate's astringent effect is its ability to precipitate proteins.[5] This action is largely non-specific and occurs through the interaction of the aluminum cation with proteins in the skin and mucous membranes of the external auditory canal.

The process involves the following key steps:

-

Protein Interaction: The trivalent aluminum ion (Al³⁺) has a high charge density, which allows it to readily interact with and form complexes with various polar groups on proteins, such as carboxyl and amino groups.[5]

-

Neutralization and Dehydration: This interaction neutralizes the surface charges of the proteins, reducing their solubility in the aqueous environment of the tissue. This leads to the dehydration of the protein molecules.

-

Precipitation and Cross-linking: The dehydrated and neutralized proteins aggregate and precipitate out of the solution, forming a protective layer on the tissue surface. This process also involves the cross-linking of proteins, which further contributes to the constricting and drying effect.

This protein precipitation leads to a "tightening" or "drawing" sensation on the skin and results in the constriction of tissues and a reduction in the permeability of the cell membranes.[1] This, in turn, helps to decrease exudation and inflammation in the affected area.

Pharmacological Effects in the Otic Environment

In addition to its primary astringent effect, aluminum acetate exerts several other beneficial pharmacological actions in the treatment of otic conditions, particularly acute otitis externa.

Astringent and Drying Effect

The protein-precipitating action of aluminum acetate leads to a significant drying effect on the moist and inflamed skin of the ear canal. This is crucial in the management of "swimmer's ear," where moisture is a key factor in the pathogenesis of the condition. By reducing wetness, aluminum acetate helps to alleviate maceration and creates a less favorable environment for microbial proliferation.

Antimicrobial Properties

Aluminum acetate solutions exhibit broad-spectrum antimicrobial activity. This is attributed to both the direct effect of the aluminum ions on microbial proteins and the acidic pH of the formulation, which is hostile to many pathogenic bacteria and fungi.

A study on a modified Burow's solution (13% aluminum acetate) demonstrated rapid inactivation of various microbes.[6][7] The findings are summarized in Table 2.

| Microorganism | Inactivation Time | Reference(s) |

| Gram-positive bacteria (excluding Enterococcus spp.) | Within 5 minutes | [6][7] |

| Gram-negative bacteria (including Pseudomonas aeruginosa) | Within 30 seconds | [6][7] |

| Candida albicans | Within 2 minutes | [6][7] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Within 5 minutes | [6][7] |

While specific Minimum Inhibitory Concentration (MIC) data for aluminum acetate is not extensively published, its effectiveness against common otic pathogens like Pseudomonas aeruginosa and Staphylococcus aureus is well-recognized.[8]

Anti-inflammatory Effects

The anti-inflammatory properties of aluminum salts, including aluminum acetate, are complex and are thought to involve the modulation of the innate immune response. While the precise signaling pathways for topical aluminum acetate in the ear canal are not fully elucidated, research on aluminum adjuvants provides insights into the potential mechanisms.

Aluminum salts have been shown to activate the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[9][10] This activation leads to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[9][10] However, in the context of skin inflammation, aluminum salts have also been shown to suppress T-helper 1 (Th1) and T-helper 17 (Th17) immune responses, which are involved in certain types of inflammation.[2] This suggests a complex, context-dependent immunomodulatory role. The anti-inflammatory effect in otitis externa is likely a combination of its astringent action reducing edema and its potential to modulate local cytokine production.

Experimental Protocols for Evaluating Astringency

In Vitro: Protein Precipitation Assay

This protocol provides a method for quantifying the astringent activity of a substance by measuring its ability to precipitate a standard protein, bovine serum albumin (BSA).

Objective: To determine the protein precipitation capacity of an aluminum acetate solution.

Materials:

-

Aluminum acetate solution (test substance)

-

Bovine serum albumin (BSA), Fraction V

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrophotometer

-

Centrifuge

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

Procedure:

-

Prepare a BSA stock solution: Dissolve BSA in PBS to a final concentration of 1 mg/mL.

-

Prepare test substance dilutions: Prepare a series of dilutions of the aluminum acetate solution in PBS.

-

Reaction setup: In a microcentrifuge tube, mix 500 µL of the BSA stock solution with 500 µL of each dilution of the aluminum acetate solution. Include a control tube with 500 µL of BSA solution and 500 µL of PBS.

-

Incubation: Incubate the tubes at room temperature for 30 minutes to allow for protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Supernatant collection: Carefully collect the supernatant without disturbing the pellet.

-

Protein quantification: Determine the concentration of the remaining soluble protein in the supernatant using a standard protein assay method (e.g., Bradford or BCA assay) and a spectrophotometer.

-

Calculation: The amount of precipitated protein is calculated by subtracting the amount of protein in the supernatant from the initial amount of protein in the control tube.

Data Presentation: The results can be presented as the percentage of protein precipitated at each concentration of the test substance.

Clinical Applications and Efficacy

Aluminum acetate otic preparations are primarily indicated for the treatment of acute otitis externa. Clinical studies have demonstrated its efficacy, which is comparable to some antibiotic-corticosteroid preparations.

A randomized controlled trial comparing aluminum acetate drops to a polymyxin-neomycin-hydrocortisone combination found no significant difference in clinical cure rates at four weeks. Another study found that a 13% aluminum acetate solution was effective in treating refractory otorrhea, with otorrhea disappearing in all patients after a mean of 5.4 weeks of treatment.[6][7]

| Study Type | Patient Population | Intervention | Comparator | Key Outcome(s) | Reference(s) |

| Randomized Controlled Trial | Acute diffuse otitis externa | Aluminum acetate drops | Polymyxin-neomycin-hydrocortisone drops | No significant difference in clinical cure rate at 4 weeks | |

| Case Series | Refractory otorrhea | 13% aluminum acetate solution | None | Otorrhea disappeared in all 14 ears after a mean of 5.4 weeks | [6][7] |

| Randomized Controlled Trial | Acute otitis externa | Acetic acid ear drops | Steroid and acetic acid drops; Steroid and antibiotic drops | Acetic acid alone was less effective in reducing symptom duration and had a lower cure rate. |

Formulation Considerations for Otic Preparations

The formulation of aluminum acetate otic solutions requires careful consideration of several factors to ensure stability, safety, and efficacy.

-

Concentration: The concentration of aluminum acetate in otic preparations typically ranges from 0.13% to 0.5%.

-

pH: The solution should have an acidic pH, generally between 3.5 and 5.0, to contribute to the antimicrobial effect and maintain the stability of the aluminum acetate.[4]

-

Vehicle: The most common vehicle is purified water.

-

Stabilizers: Boric acid is often included in formulations to stabilize the aluminum acetate in solution.

-

Excipients: Other excipients may include acetic acid to adjust the pH and ensure the complete reaction of the starting materials.

Safety and Toxicology

Topical aluminum acetate is generally considered safe for use in the external ear canal. However, some potential adverse effects and contraindications should be noted.

-

Local Irritation: Some patients may experience a mild stinging or burning sensation upon application, which is usually transient.

-

Ototoxicity: Aluminum acetate solutions should not be used in patients with a perforated tympanic membrane, as they have the potential to be ototoxic to the middle and inner ear structures.

-

Hypersensitivity: Although rare, hypersensitivity reactions to aluminum acetate can occur.

Conclusion

Aluminum acetate is a well-established and effective astringent for use in otic preparations, particularly for the management of acute otitis externa. Its multifaceted mechanism of action, which includes protein precipitation, a drying effect, and broad-spectrum antimicrobial and anti-inflammatory properties, makes it a valuable therapeutic agent. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, pharmacological effects, and formulation considerations is crucial for the development of safe and effective otic products. Further research into the specific anti-inflammatory signaling pathways and the development of stabilized formulations could expand its therapeutic applications.

References

- 1. US20080167281A1 - Combination Otic Formulation - Google Patents [patents.google.com]

- 2. Modulation of Skin Inflammatory Responses by Aluminum Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of Skin Inflammatory Responses by Aluminum Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pi.bausch.com [pi.bausch.com]

- 5. jru.edu.in [jru.edu.in]

- 6. Towards understanding the mechanism underlying the strong adjuvant activity of aluminum salt nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Binding and Astringent Taste of a Polymeric Procyanidin, 1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose, Castalagin and Grandinin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical efficacy of three common treatments in acute otitis externa in primary care: randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Dual-Action Otic Therapy: A Technical Guide to the Mode of Action of Acetic Acid and Aluminum Acetate

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mode of action of otic solutions combining acetic acid and aluminum acetate (B1210297). This formulation leverages a synergistic effect, with acetic acid providing a potent antimicrobial and antifungal activity, while aluminum acetate imparts an essential astringent and anti-inflammatory effect. This document outlines the core mechanisms of each active ingredient, presents quantitative data on antimicrobial efficacy, details relevant experimental protocols, and visualizes the key pathways and processes involved.

Core Principles of Action

The therapeutic efficacy of acetic acid and aluminum acetate otic solution stems from the distinct yet complementary actions of its two primary components. Acetic acid primarily functions as a broad-spectrum antimicrobial agent by creating an acidic environment within the external auditory canal.[1][2] This acidification is inhospitable to the proliferation of common otic pathogens. Aluminum acetate's principal role is that of an astringent, which aids in drying the ear canal, reducing inflammation, and alleviating symptoms such as itching and irritation.[3][4][5]

The combined formulation provides a multi-pronged approach to treating otitis externa:

-

Antimicrobial and Antifungal Activity: Directly targets and inhibits the growth of causative pathogens.

-

Astringent Effect: Reduces moisture, a key factor in microbial growth, and helps to dry weeping lesions.[3][5]

-

Anti-inflammatory Action: Alleviates the symptoms of inflammation, such as swelling and pain.[6]

Acetic Acid: The Antimicrobial Powerhouse

The primary mechanism of acetic acid's antimicrobial action is the reduction of the local pH in the ear canal.[1] This acidic environment disrupts the cellular integrity and metabolic processes of a wide range of bacteria and fungi. The non-dissociated form of acetic acid can penetrate the microbial cell membrane and dissociate intracellularly, leading to a drop in internal pH and subsequent cell death.

Antimicrobial Spectrum and Efficacy

Acetic acid has demonstrated effectiveness against several key pathogens implicated in otitis externa. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 2% acetic acid against common otic pathogens.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) of Acetic Acid | Reference(s) |

| Pseudomonas aeruginosa | Bacterium | 2% | [7] |

| Staphylococcus aureus | Bacterium | 2% | [7] |

| Candida albicans | Fungus | Effective at 2% | [2] |

| Aspergillus niger | Fungus | Effective at 2% | [2] |

Note: The effectiveness of Burow's solution (which contains aluminum acetate) has been shown to be even higher than 2% acetic acid alone against P. aeruginosa and S. aureus.[7]

Aluminum Acetate: The Astringent and Anti-inflammatory Agent

Aluminum acetate's mode of action is primarily physical and physiological. Its astringent properties are attributed to its ability to precipitate proteins and constrict tissues.[8]

Mechanism of Astringency

The astringent effect of aluminum acetate is believed to occur through the following mechanisms:

-

Protein Precipitation: Aluminum ions interact with proteins on the surface of the skin and in interstitial fluid, causing them to precipitate. This forms a protective layer over the irritated tissue.

-

Tissue Constriction: This protein precipitation leads to a tightening and constriction of the tissues, which can reduce swelling and inflammation.[3][5]

-

Drying Effect: By causing the coagulation of proteins and reducing the permeability of capillaries, aluminum acetate helps to dry the affected area.[3]

While the precise molecular signaling pathways of aluminum acetate's anti-inflammatory effects are not extensively detailed in the current literature, the physiological outcomes of its astringent action contribute significantly to the reduction of inflammation. The vasoconstriction and reduced capillary permeability limit the influx of inflammatory mediators to the site of irritation.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of acetic acid and aluminum acetate otic solutions.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of acetic acid that inhibits the visible growth of a specific microorganism.

Materials:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

2% acetic acid solution

-

Sterile diluent (e.g., sterile water or saline)

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the 2% acetic acid solution in the culture broth across the wells of the microtiter plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control well (broth and inoculum, no acetic acid) and a negative control well (broth only).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of acetic acid in a well with no visible growth.

In Vitro Assessment of Astringent Activity (Protein Precipitation Assay)

This assay quantifies the astringent properties of a substance by measuring its ability to precipitate a standard protein.

Objective: To evaluate the protein precipitating capacity of aluminum acetate.

Materials:

-

Bovine Serum Albumin (BSA) solution (e.g., 1 mg/mL)

-

Aluminum acetate solution of varying concentrations

-

Phosphate buffer (pH 7.4)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Mix different concentrations of the aluminum acetate solution with the BSA solution in centrifuge tubes.

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for protein precipitation.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Carefully remove the supernatant.

-

Measure the protein concentration in the supernatant using a spectrophotometer (e.g., at 280 nm) or a colorimetric protein assay.

-

The amount of precipitated protein is calculated by subtracting the protein concentration in the supernatant from the initial protein concentration. A higher amount of precipitated protein indicates greater astringent activity.[9][10]

In Vitro Assessment of Anti-inflammatory Activity (Protein Denaturation Assay)

This assay assesses the ability of a substance to inhibit the denaturation of protein, a hallmark of inflammation.

Objective: To determine the anti-inflammatory potential of aluminum acetate by measuring its ability to inhibit heat-induced protein denaturation.

Materials:

-

Egg albumin or Bovine Serum Albumin (BSA) solution (e.g., 1% w/v)

-

Aluminum acetate solution of varying concentrations

-

Phosphate buffered saline (PBS, pH 7.4)

-

Water bath

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures containing the protein solution and different concentrations of the aluminum acetate solution in PBS.

-

A control group without the test substance should be included.

-

Incubate the mixtures at a temperature that induces protein denaturation (e.g., 72°C for 5 minutes).

-

After incubation, cool the solutions and measure the turbidity using a spectrophotometer at a specific wavelength (e.g., 660 nm).

-

A decrease in turbidity in the presence of the test substance compared to the control indicates inhibition of protein denaturation and suggests anti-inflammatory activity.

Visualizing the Mode of Action

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Caption: Combined therapeutic actions of the otic solution.

Caption: Workflow for MIC determination via broth microdilution.

Caption: Proposed mechanism of aluminum acetate's astringent action.

References

- 1. drugs.com [drugs.com]

- 2. droracle.ai [droracle.ai]

- 3. youtube.com [youtube.com]

- 4. What Is Aluminum Acetate? [healthline.com]

- 5. Aluminum Acetate Solution: Eczema Uses, Side Effects, Dosage [medicinenet.com]

- 6. Aluminum Acetate Solution 5% - Dermatological Relief | Bayview Pharmacy [bayviewrx.com]

- 7. Comparative antibacterial activity of topical antiseptic eardrops against methicillin-resistant Staphylococcus aureus and quinolone-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One moment, please... [jru.edu.in]

- 9. KR101338210B1 - The evaluation method of astringent activity using protein quantification - Google Patents [patents.google.com]

- 10. Research Portal [rex.libraries.wsu.edu]

The Historical and Scientific Evolution of Burow's Solution for Otic Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burow's solution, an aqueous solution of aluminum acetate (B1210297), has been a mainstay in the topical treatment of various skin and ear conditions for over a century and a half. Its enduring presence in pharmacopeias is a testament to its efficacy as an astringent and antiseptic agent. This technical guide provides an in-depth exploration of the historical development of Burow's solution for ear infections, its evolving formulation, mechanism of action, and the scientific evidence supporting its clinical use.

Historical Development

The genesis of Burow's solution can be traced back to the mid-19th century to the German military surgeon and anatomist, Karl August von Burow (1809-1874).[1] Von Burow was a prominent figure in the medical community, known for his innovations in plastic surgery and wound healing techniques that are still relevant today.[1] He introduced a solution of "essigsaure Thonerde" (acetic acid alumina) for use in wound treatment.[2][3] Historical texts indicate that his original formulation involved a reaction between lead acetate and alum (aluminum potassium sulfate) in water.[3] This "Burowsche Lösung" was recognized for its excellent antiseptic properties and was widely used for treating festering wounds.[3]

The formulation has since evolved to improve stability and safety, with the use of lead acetate being discontinued. Modern preparations of Burow's solution are typically derived from aluminum sulfate (B86663) and acetic acid, with calcium carbonate added to facilitate the reaction.[1] The United States Pharmacopeia (USP) provides standardized methods for the preparation and analysis of Aluminum Acetate Topical Solution, ensuring its quality and consistency.[4][5][6][7]

Formulations and Chemical Composition

The active ingredient in Burow's solution is aluminum acetate. The solution's efficacy is attributed to the properties of the aluminum ion and the acidic pH. Over the years, various formulations and methods of preparation have been developed, including rapid preparation methods to increase convenience for hospital use.[4][8][9]

Table 1: Evolution of Burow's Solution Formulation

| Time Period | Key Components | Method of Preparation | Notes |

| Mid-19th Century (Original) | Lead acetate, Alum (Aluminum potassium sulfate), Water | Double decomposition reaction | Introduced by Karl August von Burow. Lead acetate was later removed due to toxicity concerns. |

| Early - Mid 20th Century | Aluminum sulfate, Calcium carbonate, Acetic acid, Water | Reaction between aluminum sulfate and calcium acetate (formed in situ) | This became a more common and safer method of preparation. |

| Modern (USP Method) | Aluminum Subacetate Topical Solution, Glacial Acetic Acid, Purified Water | Dilution of a concentrated Aluminum Subacetate solution | The USP provides detailed monographs for preparation and quality control, including assays for aluminum oxide and acetic acid content.[4][5][6][7] |

| Rapid Preparation Methods | Basic aluminum acetate, Tartaric acid, Acetic acid | Boiling a suspension of the components | Developed for faster preparation in hospital pharmacies.[8] |

Mechanism of Action

The therapeutic effects of Burow's solution in ear infections stem from its dual action as an astringent and an antimicrobial agent.

Astringent Effect

The primary mechanism of action is its astringent property. Aluminum salts, including aluminum acetate, cause the precipitation of proteins on the surface of the skin.[10] This action leads to the constriction and shrinking of tissues, which has several beneficial effects in the context of otitis externa:

-

Reduces Inflammation and Weeping: By constricting the tissues, it reduces edema and the oozing of fluids from inflamed skin in the ear canal.

-

Forms a Protective Barrier: The precipitated protein layer creates a protective barrier over the irritated skin, shielding it from further irritation and microbial invasion.

-

Drying Effect: The astringent action helps to dry the ear canal, creating an environment less conducive to microbial growth.

References

- 1. Acute bacterial otitis externa: efficacy and safety of topical treatment with an antibiotic ear drop formulation in comparison to glycerol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Full text of "Biographisches Lexikon hervorragender Ärzte des neunzehnten Jahrhunderts : mit einer historischen Einleitung" [archive.org]

- 3. Full text of "Die Kriegschirurgen und Feldärzte Preussens und anderer deutscher Staaten in Zeit- und Lebensbildern" [archive.org]

- 4. researchgate.net [researchgate.net]

- 5. bmjopen.bmj.com [bmjopen.bmj.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Pharmaceutical and pharmacological evaluation of Burow's solution (aluminum acetate solution), hospital preparation, and development of its rapid preparation method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Evaluation of the Stability and Antibacterial Activity of Burow's and Neo-Burow's Solutions was Prepared Using Different Methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

An In-depth Technical Guide to the Chemical Composition and Properties of Otic Domeboro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition, physicochemical properties, and mechanism of action of Otic Domeboro, a topical otic solution. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and formulation. This document summarizes key quantitative data, details experimental protocols for analysis, and visualizes functional pathways and workflows.

Chemical Composition

This compound is a modified Burow's solution, an aqueous solution containing two primary active pharmaceutical ingredients: acetic acid and aluminum acetate (B1210297).[1]

Active Ingredients:

-

Acetic Acid: An organic acid that functions as an antimicrobial and acidifying agent.[1][2][3] In typical otic formulations, the concentration of acetic acid is 2%.[2][4][5][6]

-

Aluminum Acetate: An astringent salt that helps to reduce inflammation and dry the ear canal.[1][2][3][7] The concentration of aluminum acetate in topical solutions is defined in the United States Pharmacopeia (USP).[8][9][10]

Inactive Ingredients:

The formulation may also contain various excipients to ensure stability, maintain pH, and enhance contact with the affected tissue. These can include:

-

Sodium Acetate

-

Propylene Glycol

-

Benzethonium Chloride

-

Purified Water[2]

-

Sodium Hydroxide (B78521) (for pH adjustment)[2]

Physicochemical Properties

The therapeutic efficacy of this compound is closely linked to its specific physicochemical properties. The acidic nature of the solution is crucial for its antimicrobial activity.

| Property | Value/Range | Reference |

| Appearance | Clear, colorless liquid | [4] |

| Odor | Slight acetic acid odor | [4] |

| pH | 3.0 - 5.0 | [2] |

| Acetic Acid Concentration | 2% | [2][4][5][6] |

| Aluminum Acetate Concentration | 4.8 g - 5.8 g per 100 mL | [8][9][10] |

| Aluminum Oxide (from Aluminum Acetate) | 1.20 g - 1.45 g per 100 mL | [8][9][10] |

| Acetic Acid (from Aluminum Acetate) | 4.24 g - 5.12 g per 100 mL | [8][9][10] |

Mechanism of Action

The therapeutic effect of this compound is a result of the synergistic action of its two active ingredients.

Antimicrobial Action of Acetic Acid

Acetic acid's primary role is to create an acidic environment in the external auditory canal.[1] This low pH is inhospitable to many pathogenic bacteria and fungi commonly associated with otitis externa, such as Pseudomonas aeruginosa.[1] The acidic medium disrupts the cellular metabolism of these microorganisms, leading to their inhibition and death.[1]

Astringent Action of Aluminum Acetate

Aluminum acetate acts as an astringent, causing the constriction of tissues.[1][7] This action is achieved by precipitating proteins and drawing water away from the inflamed tissue, which helps to reduce edema and weeping in the ear canal.[1][7] This drying effect also contributes to creating an environment less favorable for microbial growth.[3]

Antimicrobial Efficacy

The antimicrobial properties of acetic acid solutions have been demonstrated in vitro. Studies have shown that a 2% acetic acid solution is effective against common pathogens in otitis externa.

| Pathogen | Efficacy Metric | Result | Reference |

| Pseudomonas aeruginosa | Bactericidal Activity | Bactericidal even at 1:2 dilution | |

| Pseudomonas aeruginosa | Killing Kinetics | 60% killed at 5 min; 99.9% at ~2 hours |

Experimental Protocols

The following are detailed methodologies for the key analytical procedures for the quality control of Aluminum Acetate Topical Solution, based on the United States Pharmacopeia (USP) monographs.[8][9][10]

Assay for Aluminum Oxide

This procedure determines the concentration of aluminum in the solution.

Reagents and Equipment:

-

0.05 M Edetate disodium (B8443419) (EDTA) titrant

-

0.05 M Zinc sulfate (B86663) VS (Volumetric Solution)

-

Hydrochloric acid

-

Acetic acid–ammonium acetate buffer TS (Test Solution)

-

Alcohol

-

250-mL volumetric flask

-

250-mL beaker

-

Pipettes

-

Heating apparatus

-

Burette

Procedure:

-

Pipette 25 mL of the Aluminum Acetate Topical Solution into a 250-mL volumetric flask.

-

Add 5 mL of hydrochloric acid.

-

Dilute with water to volume and mix thoroughly.

-

Pipette 25 mL of this solution into a 250-mL beaker.

-

With continuous stirring, add 25.0 mL of 0.05 M Edetate disodium titrant and 20 mL of acetic acid–ammonium acetate buffer TS.

-

Heat the solution to near boiling for 5 minutes.

-

Cool the solution.

-

Add 50 mL of alcohol and 2 mL of dithizone TS.

-

Titrate the solution with 0.05 M zinc sulfate VS to a bright rose-pink endpoint.

-

Perform a blank determination and make any necessary corrections.

Calculation: Each mL of 0.05 M Edetate disodium titrant is equivalent to 2.549 mg of Al₂O₃.

Assay for Acetic Acid

This procedure determines the concentration of acetic acid in the solution.

Reagents and Equipment:

-

0.5 N Sodium hydroxide VS

-

0.5 N Sulfuric acid VS

-

Phosphoric acid

-

Kjeldahl flask

-

Condenser and distillation apparatus

-

Receiving flask

-

Burette

Procedure:

-

Pipette 20 mL of the Aluminum Acetate Topical Solution into a Kjeldahl flask.

-

Add a mixture of 20 mL of phosphoric acid and 150 mL of water to the flask.

-

Connect the flask to a condenser, ensuring the delivery tube is submerged in 50.0 mL of 0.5 N sodium hydroxide VS in a receiving flask.

-

Distill approximately 160 mL of the solution.

-

Remove the delivery tube from the sodium hydroxide solution and allow the distilling flask to cool.

-

Add 50 mL of water to the distilling flask and continue to distill an additional 40 to 45 mL into the same receiving flask.

-

Add phenolphthalein TS to the distillate.

-

Titrate the excess 0.5 N sodium hydroxide VS with 0.5 N sulfuric acid VS.

Calculation: The concentration of acetic acid is calculated from the amount of sodium hydroxide consumed.

Conclusion

This compound is a well-established otic solution with a dual mechanism of action derived from its active ingredients, acetic acid and aluminum acetate. Its acidic nature provides a broad-spectrum antimicrobial effect, while its astringent properties help to alleviate the symptoms of inflammation and create a dry environment in the ear canal. The quality and efficacy of the product are ensured through rigorous analytical testing as prescribed by pharmacopeial standards. This technical guide provides foundational information for professionals in the field of otic drug development and research.

References

- 1. This compound (99149-56-1) for sale [vulcanchem.com]

- 2. pi.bausch.com [pi.bausch.com]

- 3. Acetic acid and aluminum acetate otic Uses, Side Effects & Warnings [drugs.com]

- 4. sds.chemtel.net [sds.chemtel.net]

- 5. mountainside-medical.com [mountainside-medical.com]

- 6. Acetic Acid 2% in Aluminum Acetate Otic Solution â Relief & Care | Bayview Pharmacy [bayviewrx.com]

- 7. drugs.com [drugs.com]

- 8. pharmacopeia.cn [pharmacopeia.cn]

- 9. Aluminum Acetate Topical Solution - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 10. trungtamthuoc.com [trungtamthuoc.com]

Foundational Research on the Antimicrobial Effects of Burow's Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Burow's solution, a venerable topical preparation of aluminum acetate (B1210297), has a long history of clinical use for various skin and ear conditions, largely attributed to its astringent and antimicrobial properties.[1] This technical guide delves into the foundational research that substantiates the antimicrobial effects of Burow's solution. It provides a comprehensive overview of its spectrum of activity, mechanism of action, and the quantitative data supporting its efficacy. Detailed experimental protocols for key antimicrobial assays are presented, alongside visual representations of experimental workflows and the proposed mechanism of action, to facilitate further research and development in this area.

Introduction

Burow's solution, an aqueous solution of aluminum triacetate, has been utilized in clinical practice since the 19th century.[2] Its primary components are aluminum acetate, which is formed from the reaction of aluminum sulfate (B86663) and calcium acetate, and acetic acid, resulting in an acidic pH.[2][3] While its clinical efficacy in treating conditions like otitis externa and chronic suppurative otitis media is well-documented, a deeper understanding of its fundamental antimicrobial properties is crucial for its continued and optimized use, particularly in an era of increasing antibiotic resistance.[2][4] This document synthesizes the core scientific findings on the antimicrobial effects of Burow's solution, providing a technical resource for the scientific community.

Antimicrobial Spectrum of Activity

Burow's solution exhibits a broad spectrum of antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6] Its effectiveness has been demonstrated against clinically relevant organisms, including antibiotic-resistant strains.

Key Findings:

-

Gram-Positive Bacteria: Effective against Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA) and Streptococcus pyogenes.[6][7]

-

Gram-Negative Bacteria: Demonstrates activity against Pseudomonas aeruginosa and Proteus mirabilis.[2][7]

-

Fungi: Shows efficacy against Candida albicans and Aspergillus species.[2][6]

Quantitative Antimicrobial Data

The antimicrobial efficacy of Burow's solution has been quantified through various in vitro assays, including time-kill studies, minimum inhibitory concentration (MIC) determination, and zone of inhibition assays.

Time-Kill Assays

Time-kill assays measure the rate at which an antimicrobial agent kills a microbial population. Studies have demonstrated the rapid bactericidal and fungicidal effects of Burow's solution.

Table 1: Summary of Time-Kill Assay Results for Burow's Solution

| Microorganism | Concentration of Burow's Solution | Time to Eradication/Significant Reduction | Reference |

| Staphylococcus aureus | 13% | All cells killed within 30 minutes | [2][8] |

| Pseudomonas aeruginosa | 13% | Viable count reduced to 1/10⁷ CFU/ml within 60 minutes | [2][8] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | Disappeared within 20 minutes | [6] |

| Penicillin-resistant Streptococcus pneumoniae | Not specified | Disappeared within 20 minutes | [6] |

| Candida albicans | Not specified | Disappeared within 20 minutes | [6] |

| Aspergillus species | Not specified | Disappeared within 20 minutes | [6] |

| Gram-positive bacteria (general) | Modified Burow's Solution | Inactivated within 5 minutes (except Enterococcus spp.) | [4][5] |

| Gram-negative bacteria (general, incl. P. aeruginosa) | Modified Burow's Solution | Inactivated within 30 seconds | [4][5] |

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration of Burow's Solution

| Microorganism | MIC Range (Dilution) | Reference |

| Commonly occurring bacteria in discharging ears | 1:80 to 1:160 | [9] |

Zone of Inhibition Assays

This method assesses the antimicrobial activity by measuring the diameter of the zone where microbial growth is inhibited around a disk containing the antimicrobial agent.

Table 3: Zone of Inhibition Data for Burow's Solution

| Microorganism | Agent | Average Zone of Inhibition (mm) | Reference |

| Pseudomonas aeruginosa | Burow's Solution (13%) | Significantly larger than acetic acid | [7] |

| Staphylococcus aureus | Burow's Solution (13%) | Significantly larger than acetic acid | [7] |

| Proteus mirabilis | Burow's Solution (13%) | Significantly larger than acetic acid | [7] |

| Streptococcus pyogenes | Burow's Solution (13%) | Significantly larger than acetic acid | [7] |

Mechanism of Action

The antimicrobial activity of Burow's solution is believed to be multifactorial, primarily attributed to its acidic nature and the direct effects of aluminum acetate.[2] The mechanism does not appear to involve complex intracellular signaling pathways but rather a direct assault on the microbial cell structure.

Proposed Mechanisms:

-

Acidic pH: The low pH of the solution (around 3.1) creates an unfavorable environment for microbial growth and can denature essential proteins and enzymes on the cell surface.[2]

-

Aluminum Acetate Activity: Aluminum acetate is thought to exert an astringent effect, causing the precipitation of proteins and the contraction of tissues.[3] On a microbial level, this can lead to the disruption of the cell membrane and wall.

-

Cell Wall and Membrane Damage: Ultrastructural studies using scanning and transmission electron microscopy have revealed significant damage to the bacterial cell wall and cytoplasmic membrane upon exposure to Burow's solution. Observed effects include undulating deformations of the cell wall, diluted cytoplasm, and cell membrane detachment, ultimately leading to bacteriolysis.[2][8]

References

- 1. Antimicrobial effects of Burow's solution on Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. woah.org [woah.org]

- 3. biomerieux.com [biomerieux.com]

- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 5. apec.org [apec.org]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mlmmedical.fr [mlmmedical.fr]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

An In-Depth Technical Guide to the Anti-Inflammatory Properties of Domeboro® Otic Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domeboro® Otic, a formulation of acetic acid and aluminum acetate (B1210297), is a widely utilized topical preparation for the management of otitis externa. While its antimicrobial and astringent properties are well-documented, a deeper understanding of its anti-inflammatory mechanisms at the molecular level is crucial for advanced research and development. This technical guide synthesizes available data on the anti-inflammatory actions of its core components, providing a framework for future investigation. We will explore the underlying signaling pathways, present quantitative data from relevant studies, and detail experimental protocols for assessing its anti-inflammatory efficacy.

Introduction

Otitis externa, an inflammatory condition of the external auditory canal, is often multifactorial, involving microbial overgrowth and a host inflammatory response. Domeboro® Otic solution, a modified Burow's solution, addresses these factors through a dual-component approach. Acetic acid creates an acidic environment hostile to pathogens, while aluminum acetate acts as an astringent, reducing tissue edema and inflammation.[1][2] This guide focuses on elucidating the specific anti-inflammatory properties of these components, moving beyond their established antimicrobial and drying effects.

Core Components and Their Anti-Inflammatory Mechanisms

Acetic Acid

Acetic acid's primary role is to acidify the ear canal, which inhibits the growth of bacteria and fungi.[3] However, emerging evidence suggests that acetic acid may also possess direct anti-inflammatory properties. Studies in non-otic tissues have indicated that acetic acid can modulate key inflammatory signaling pathways. For instance, in a sepsis model, acetic acid was shown to decrease the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[4] This effect is hypothesized to be mediated, at least in part, through the modulation of the Toll-like receptor (TLR)4 and nuclear factor-kappa B (NF-κB) signaling pathways.[4]

Aluminum Acetate

The anti-inflammatory action of aluminum acetate is primarily attributed to its astringent properties.[5][6] As an astringent, aluminum acetate causes the constriction of tissues by drawing water out of the edematous tissue, thereby reducing swelling and inflammation.[1][5] This physical mechanism of action helps to alleviate the symptoms of inflammation. The precipitation of proteins by aluminum salts can also form a protective barrier on the skin, further reducing irritation and inflammation.[1]

Quantitative Data on Anti-Inflammatory Efficacy

While direct studies quantifying the anti-inflammatory marker reduction by Domeboro® Otic are limited, clinical trials on Burow's solution (a similar aluminum acetate preparation) and acetic acid in the treatment of otitis externa provide valuable efficacy data.

| Study Type | Intervention | Comparator | Key Findings | Reference |

| Clinical Trial | Burow's Solution (13% Aluminum Acetate) | - | In patients with refractory otorrhea, 70% were "cured" and 20% "improved". | [7] |

| Randomized Comparative Clinical Study | Modified Burow's Solution (2% Aluminum Acetate, 0.1% Betamethasone) | Surolan® (polymyxin B, prednisolone, miconazole) | 10-day cure rate for otitis externa in dogs was 65% for the Burow's solution group and 59% for the Surolan® group. The modified Burow's solution was found to be non-inferior to Surolan®. | [8] |

| In Vitro Antibacterial Study | Burow's Solution (13% Aluminum Acetate) | 1%, 2%, and 3% Acetic Acid | Burow's solution showed significantly larger zones of inhibition against Pseudomonas aeruginosa, Staphylococcus aureus, Proteus mirabilis, and Streptococcus pyogenes compared to acetic acid (p < 0.001). | [9] |

Signaling Pathways and Experimental Workflows

Proposed Anti-Inflammatory Signaling Pathway of Acetic Acid

The following diagram illustrates the hypothesized mechanism by which acetic acid may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Astringent Mechanism of Aluminum Acetate

The primary anti-inflammatory action of aluminum acetate is its astringent effect, which is a physical rather than a signaling-based mechanism.

Experimental Workflow for In Vitro Anti-Inflammatory Assessment

This workflow outlines a general procedure for evaluating the anti-inflammatory effects of Domeboro® Otic or its components on cultured keratinocytes.

Detailed Experimental Protocols

In Vitro Keratinocyte Anti-Inflammatory Assay

This protocol is adapted from standard cell culture-based anti-inflammatory screening assays.